

Application of Neodymium-Promoted Nickel Catalysts in Methane Reforming

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Compound of Interest		
Compound Name:	Neodymiumnickel (2/7)	
Cat. No.:	B15486392	Get Quote

Application Note ID: AN-MR-NdNi-001

Introduction

Methane reforming, particularly dry reforming with carbon dioxide (DRM), is a critical process for converting greenhouse gases into valuable synthesis gas (syngas), a mixture of hydrogen (H₂) and carbon monoxide (CO). Nickel-based catalysts are widely investigated for this application due to their high activity and lower cost compared to noble metals. However, they often suffer from deactivation due to carbon deposition (coking) and sintering of active metal particles at the high temperatures required for the reaction.

Recent research has focused on the use of promoters to enhance the stability and activity of Ni-based catalysts. Neodymium (Nd), a rare-earth element, has emerged as a promising promoter. The addition of Nd to nickel catalysts has been shown to improve metal dispersion, strengthen the interaction between nickel and the support, and increase the number of basic sites on the catalyst surface.[1] These modifications can lead to enhanced catalytic activity and, crucially, improved resistance to coke formation, thereby extending the catalyst's operational lifetime.[1][2] This application note provides an overview of the performance of Nd-promoted nickel catalysts in methane reforming and detailed protocols for their synthesis and evaluation.

Catalytic Performance

The promotion of nickel catalysts with neodymium has a demonstrable positive impact on their performance in dry reforming of methane. The addition of Nd can lead to smaller nickel



crystallite sizes and higher metal dispersion, which exposes more active sites for the reaction. [2] Furthermore, Nd-promoted catalysts often exhibit a greater number of basic sites, which facilitates the adsorption and activation of CO₂, a key step in the DRM reaction mechanism.[1]

One study on Nd-modified hydrotalcite-derived nickel catalysts found that an optimal Nd content of 7.5% resulted in the highest methane and CO₂ conversion rates. This was attributed to the small nickel crystallite size (8.1 nm), high metal dispersion (11.8%), and a large number of CO₂ desorption sites, which effectively oxidized coke precursors.[2] Another investigation utilizing Nd-doped ceria as a support for nickel catalysts also reported enhanced activity and stability compared to the un-promoted catalyst.[3] The improved performance was linked to the increased concentration of oxygen vacancies in the ceria lattice due to Nd doping, which plays a crucial role in the gasification of carbon deposits.[3]

Data Presentation

The following table summarizes the quantitative data on the catalytic performance of various Nd-promoted Ni catalysts in the dry reforming of methane.

Catalyst Composit ion	Support	Reaction Temp. (°C)	CH ₄ Conversi on (%)	CO₂ Conversi on (%)	H₂/CO Ratio	Referenc e
Ni/0.04Nd MS	Mesoporou s Silica	Not Specified	High Initial Activity	Not Specified	Not Specified	[1]
Ni7.5NdMg AlO	Hydrotalcit e-derived	750	> Ni5NdMgAl O	High	Not Specified	[2]
Ni/Ceo.95N do.05O2-δ	Nd-doped Ceria	600-800	Enhanced vs. un- doped	Enhanced vs. un- doped	Not Specified	[3]

Experimental Protocols

I. Catalyst Synthesis (Co-precipitation Method for NixNdMgAlO)



This protocol is based on the synthesis of Neodymium-modified hydrotalcite-derived nickel catalysts.[2]

- Preparation of the Precursor Solution:
 - Dissolve stoichiometric amounts of Ni(NO₃)₂·6H₂O, Nd(NO₃)₃·6H₂O, Mg(NO₃)₂·6H₂O, and Al(NO₃)₃·9H₂O in deionized water. The molar ratio of (Ni+Nd+Mg)/Al should be maintained, for example, at 3.
 - Prepare a separate aqueous solution of NaOH and Na₂CO₃.
- Co-precipitation:
 - Slowly add the nitrate solution to the alkaline solution under vigorous stirring at a constant pH (e.g., pH 10) and temperature (e.g., 60 °C).
 - Age the resulting slurry under continuous stirring for a specified period (e.g., 18 hours) at the same temperature.
- Washing and Drying:
 - Filter the precipitate and wash it thoroughly with deionized water until the filtrate is neutral (pH 7).
 - Dry the obtained solid in an oven at 100 °C overnight.
- Calcination:
 - Calcine the dried powder in a muffle furnace in a static air atmosphere. A typical calcination program involves ramping the temperature to 800 °C at a rate of 5 °C/min and holding it for 4 hours.

II. Catalyst Characterization

To understand the physicochemical properties of the synthesized catalysts, the following characterization techniques are recommended:



- X-ray Diffraction (XRD): To identify the crystalline phases and determine the average crystallite size of the active metal.
- Brunauer-Emmett-Teller (BET) Surface Area Analysis: To measure the specific surface area, pore volume, and pore size distribution.
- Temperature-Programmed Reduction (TPR): To investigate the reducibility of the nickel species and the metal-support interaction.
- Temperature-Programmed Desorption of CO₂ (CO₂-TPD): To quantify the number and strength of basic sites on the catalyst surface.
- Transmission Electron Microscopy (TEM): To visualize the morphology, particle size, and dispersion of the nickel nanoparticles.

III. Catalytic Activity Testing

- · Reactor Setup:
 - The catalytic tests are typically performed in a fixed-bed quartz microreactor.
 - Pack the reactor with a known amount of the catalyst (e.g., 100 mg), diluted with an inert material like quartz sand.
- Catalyst Pre-treatment (Reduction):
 - Prior to the reaction, reduce the catalyst in-situ by flowing a mixture of H₂ and N₂ (e.g., 10% H₂/N₂) at a high temperature (e.g., 700 °C) for a specified duration (e.g., 2 hours).
- Methane Reforming Reaction:
 - After reduction, switch the gas feed to the reactant mixture, typically consisting of CH₄, CO₂, and a balance gas (e.g., N₂ or Ar) with a specific ratio (e.g., CH₄/CO₂/N₂ = 1/1/8).
 - Maintain the desired reaction temperature (e.g., 750 °C) and a constant total flow rate to achieve a specific gas hourly space velocity (GHSV).
- Product Analysis:



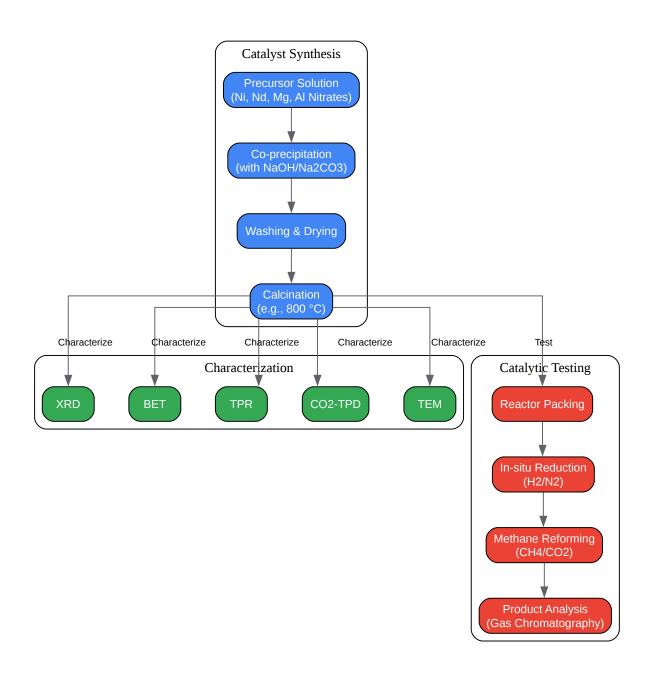
Analyze the composition of the effluent gas stream using an online gas chromatograph
(GC) equipped with a thermal conductivity detector (TCD) and appropriate columns (e.g.,
Porapak Q and Molecular Sieve 5A) to separate and quantify H₂, CO, CH₄, and CO₂.

Data Calculation:

 Calculate the conversion of reactants and the yield of products based on the inlet and outlet gas compositions.

Visualizations





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Caption: Experimental workflow for synthesis, characterization, and testing of Nd-promoted Ni catalysts.

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